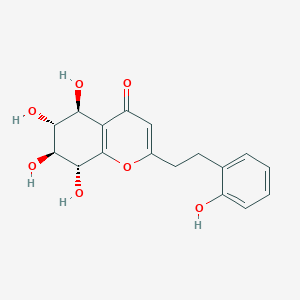![molecular formula C25H21N4NaO4S B12381120 Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate CAS No. 68959-00-2](/img/structure/B12381120.png)
Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate is a complex organic compound with the molecular formula C25H21N4NaO4S and a molecular weight of 496.51341 g/mol . It is known for its vibrant color properties and is commonly used in various industrial applications, particularly in the dye and pigment industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-ethoxy-5-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1-naphthylamine under alkaline conditions to form the intermediate azo compound.
Sulfonation: The intermediate is further reacted with benzenesulfonic acid to introduce the sulfonate group, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo bonds using reducing agents such as sodium dithionite results in the formation of amines.
Substitution: The sulfonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The mechanism of action of Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate primarily involves its interaction with molecular targets through its azo and sulfonate groups. The azo groups can participate in electron transfer reactions, while the sulfonate group enhances the compound’s solubility and stability in aqueous environments .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 4-[[4-[(2-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate
- Sodium 3-[[4-[(2-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate
- Sodium 3-[[4-[(2-ethoxy-5-chlorophenyl)azo]-1-naphthyl]azo]benzenesulphonate
Uniqueness
Sodium 3-[[4-[(2-ethoxy-5-methylphenyl)azo]-1-naphthyl]azo]benzenesulphonate is unique due to the presence of the ethoxy and methyl groups on the phenyl ring, which influence its electronic properties and reactivity. These substituents can affect the compound’s color properties, making it distinct from other similar azo compounds .
Propiedades
Número CAS |
68959-00-2 |
|---|---|
Fórmula molecular |
C25H21N4NaO4S |
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
sodium;3-[[4-[(2-ethoxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C25H22N4O4S.Na/c1-3-33-25-14-11-17(2)15-24(25)29-28-23-13-12-22(20-9-4-5-10-21(20)23)27-26-18-7-6-8-19(16-18)34(30,31)32;/h4-16H,3H2,1-2H3,(H,30,31,32);/q;+1/p-1 |
Clave InChI |
PHBKXNWUWOCVEI-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=C(C=C(C=C1)C)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















